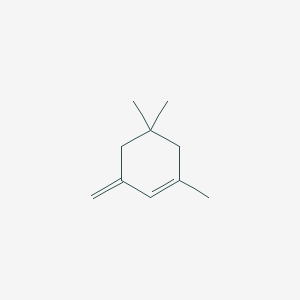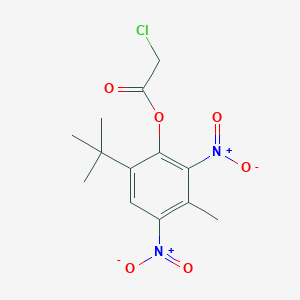
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is an organic compound that has been widely used in scientific research. It is a derivative of phenol and has been extensively studied due to its unique properties and potential applications.
Applications De Recherche Scientifique
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate has been used in various scientific research applications. One of the most common uses of this compound is in the development of new drugs. It has been shown to have potential as an antitumor agent, and has also been studied for its antibacterial and antifungal properties. In addition, it has been used in the development of new materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, and to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that it can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate in lab experiments is its ability to selectively target certain cells or organisms. This makes it a valuable tool for studying the mechanisms of action of certain drugs or for developing new drugs. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate. One area of interest is the development of new drugs based on this compound. Another area of research is the development of new materials, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate is an organic compound that has been extensively studied for its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate can be synthesized through a multi-step process. The first step involves the nitration of 2,4-dinitrotoluene to produce 2,4-dinitro-3-methylphenol. This is followed by the alkylation of the phenol with tert-butyl chloride to produce 6-tert-butyl-2,4-dinitro-3-methylphenol. Finally, the chloroacetylation of the phenol is performed to produce the desired compound.
Propriétés
Numéro CAS |
17317-16-7 |
|---|---|
Nom du produit |
Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate |
Formule moléculaire |
C13H15ClN2O6 |
Poids moléculaire |
330.72 g/mol |
Nom IUPAC |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) 2-chloroacetate |
InChI |
InChI=1S/C13H15ClN2O6/c1-7-9(15(18)19)5-8(13(2,3)4)12(11(7)16(20)21)22-10(17)6-14/h5H,6H2,1-4H3 |
Clé InChI |
JRKZLGWGNZPRNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-] |
Autres numéros CAS |
17317-16-7 |
Synonymes |
2,4-Dinitro-6-tert-butyl-3-methylphenyl=chloroacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




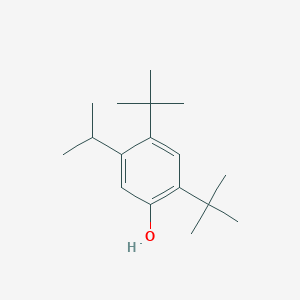
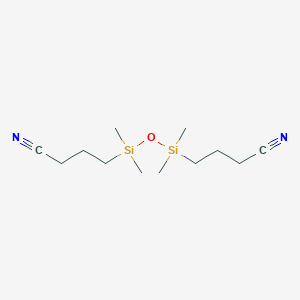
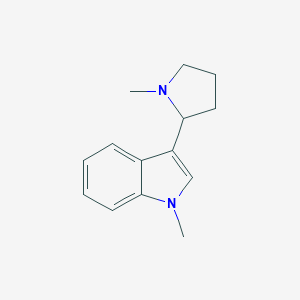
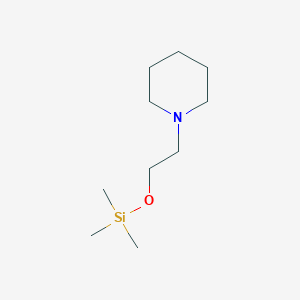
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
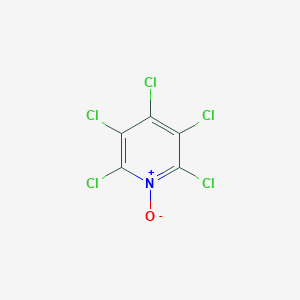
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
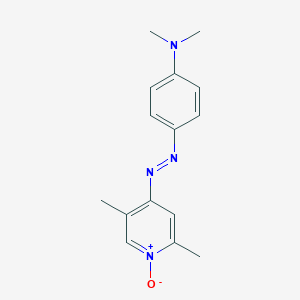
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
